molecular formula C17H20N4S B2645725 ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione CAS No. 420099-20-3

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Cat. No.: B2645725
CAS No.: 420099-20-3
M. Wt: 312.44
InChI Key: JVCYTVWTHQBKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group, a 2-pyridyl group, and a piperazinyl group attached to a methane-1-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methylphenylamine and 2-pyridylpiperazine intermediates. These intermediates are then reacted with a suitable thiocarbonyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are combined and reacted under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione is unique due to its specific combination of functional groups and the presence of the piperazinyl and thione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCYTVWTHQBKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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